BenchChemオンラインストアへようこそ!

S(-)-Verapamil

Cardiac electrophysiology AV node conduction Calcium channel pharmacology

S(-)-Verapamil (levoverapamil, CAS 36622-28-3) is the optically pure S-enantiomer of the phenylalkylamine L-type calcium channel blocker verapamil. While verapamil is administered clinically as a racemic mixture for hypertension, angina, and supraventricular arrhythmias, the two enantiomers exhibit profoundly divergent pharmacodynamic and pharmacokinetic profiles.

Molecular Formula C27H41ClN2O5
Molecular Weight 509.1 g/mol
Cat. No. B12059554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS(-)-Verapamil
Molecular FormulaC27H41ClN2O5
Molecular Weight509.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl
InChIInChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m0../s1
InChIKeyICKXRKHJKXMFLR-LPCSYZHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S(-)-Verapamil: Procurement-Grade Characterization of the Pharmacologically Dominant Enantiomer of Verapamil


S(-)-Verapamil (levoverapamil, CAS 36622-28-3) is the optically pure S-enantiomer of the phenylalkylamine L-type calcium channel blocker verapamil. While verapamil is administered clinically as a racemic mixture for hypertension, angina, and supraventricular arrhythmias, the two enantiomers exhibit profoundly divergent pharmacodynamic and pharmacokinetic profiles [1]. S(-)-Verapamil carries the majority of the calcium channel antagonist activity responsible for negative dromotropic effects on atrioventricular (AV) nodal conduction, with 8- to 20-fold greater potency than the R(+)-enantiomer across human and animal studies [2]. This enantiomer is also distinguished by its stereoselective first-pass hepatic metabolism, differential plasma protein binding, and unique functional interactions with multidrug resistance-associated protein MRP1 that are qualitatively absent in the R-enantiomer.

Why Racemic Verapamil or the R-Enantiomer Cannot Substitute for S(-)-Verapamil in Targeted Research or Industrial Applications


Substitution of S(-)-verapamil with racemic verapamil or the R(+)-enantiomer (dexverapamil) introduces uncontrolled pharmacodynamic and pharmacokinetic variables that confound experimental interpretation and compromise application-specific performance. The enantiomers are not simply potency-scaled variants of each other: they diverge in target selectivity (calcium channel vs. sodium channel predominance), hemodynamic impact (S-verapamil spares mean arterial pressure while R-verapamil significantly reduces it), CYP3A4 inactivation kinetics (S-verapamil is approximately 3.6-fold more potent as a mechanism-based inactivator), oral bioavailability (20% vs. 50%), and MRP1 modulation (S-verapamil induces apoptosis of MRP1-overexpressing cells whereas R-verapamil acts as a competitive inhibitor) [1] [2] [3]. Using racemic material conflates these opposing activities, making it impossible to attribute an observed effect to a specific molecular interaction. This evidence guide provides the quantitative, comparator-anchored data required for scientifically defensible compound selection.

S(-)-Verapamil: Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


AV Nodal Conduction Selectivity: S(-)-Verapamil Is 20.6–21.8 Times More Potent Than R(+)-Verapamil as a Negative Dromotropic Agent in Humans

In a randomized, placebo-controlled, four-way crossover study in 8 healthy human volunteers, optically pure S(-)-verapamil demonstrated 20.6–21.8 times greater potency than R(+)-verapamil in prolonging the PR interval on surface ECG, a measure of negative dromotropic effect on AV node conduction [1]. Subjects received single oral doses of 120 mg S(-)-verapamil, 480 mg R(+)-verapamil, 240 mg racemic verapamil, or placebo. The comparative potency was estimated using areas under the effect-time and serum concentration-time curves and linear regression of percent change in PR interval versus log serum concentration. This 20-fold potency differential confirms that the S-enantiomer is the pharmacologically dominant species for AV nodal calcium channel blockade.

Cardiac electrophysiology AV node conduction Calcium channel pharmacology

Hemodynamic Selectivity: S(-)-Verapamil Spares Mean Arterial Pressure While R(+)-Verapamil Produces Significant Hypotension in Humans

In the same head-to-head human study, S(-)-verapamil (120 mg orally) did not produce a statistically significant reduction in mean arterial pressure (MAP) compared with placebo, whereas R(+)-verapamil (480 mg orally) caused a significant MAP reduction of 15.9 ± 6.8 mmHg versus placebo (8.7 ± 3.2 mmHg; 95% CI on the difference: 0.79–13.7 mmHg; p < 0.05) [1]. No significant changes were observed in heart rate, cardiac output, or total peripheral resistance after any verapamil treatment. This demonstrates that S(-)-verapamil's calcium channel blockade is functionally selective for cardiac conduction tissue over vascular smooth muscle at the tested dose, whereas the R-enantiomer carries the hypotensive liability.

Hemodynamics Blood pressure regulation Calcium channel blocker selectivity

CYP3A4 Mechanism-Based Inactivation: S(-)-Verapamil Is Approximately 3.6-Fold More Potent Than R(+)-Verapamil in Inactivating the Major Drug-Metabolizing Cytochrome P450

Using human cDNA-expressed CYP3A4 (+b5), Wang et al. determined the mechanism-based inactivation kinetic parameters for verapamil enantiomers [1]. S(-)-verapamil exhibited a kinact of 0.64 min⁻¹ and KI of 2.97 μM, yielding an inactivation efficiency ratio (kinact/KI) of 0.215 min⁻¹·μM⁻¹. In contrast, R(+)-verapamil showed a kinact of 0.39 min⁻¹ and KI of 6.46 μM, yielding a ratio of 0.060 min⁻¹·μM⁻¹. The S-enantiomer is therefore approximately 3.6-fold more potent as a mechanism-based CYP3A4 inactivator. The in vitro unbound fraction also differed: 0.84 for S-verapamil vs. 0.68 for R-verapamil. The overall inactivation potency order across all tested species was: S-norverapamil > S-verapamil > R-norverapamil > R-verapamil > D617.

Drug-drug interactions CYP3A4 inactivation Hepatic metabolism

Oral Bioavailability and Stereoselective First-Pass Metabolism: S(-)-Verapamil Exhibits Only 20% Bioavailability Versus 50% for R(+)-Verapamil

Using a stable isotope-labeled pseudoracemate technique in 5 healthy volunteers, Vogelgesang et al. demonstrated that the oral bioavailability of S(-)-verapamil (20%) is only 40% that of R(+)-verapamil (50%), a 2.5-fold difference (p < 0.005) [1]. This reflects stereoselective first-pass hepatic extraction: S(-)-verapamil undergoes more extensive presystemic metabolism, resulting in a 5-fold lower Cmax (46.1 ± 15.7 ng/mL vs. 240 ± 81.1 ng/mL for R(+)-verapamil; p < 0.0001) and a 4.3-fold higher apparent oral clearance (7.46 ± 2.16 L/min vs. 1.72 ± 0.57 L/min; p < 0.001). The plasma R:S concentration ratio after oral dosing is approximately 5:1, compared to approximately 2:1 after intravenous administration, confirming route-dependent stereoselectivity driven by first-pass metabolism.

Pharmacokinetics First-pass metabolism Bioavailability Stereoselective clearance

MRP1 Functional Modulation: S(-)-Verapamil Induces Apoptosis of MRP1-Overexpressing Cells, Whereas R(+)-Verapamil Acts as a Competitive Inhibitor

Perrotton et al. demonstrated a qualitative functional divergence between verapamil enantiomers at the multidrug resistance-associated protein MRP1 (ABCC1) [1]. Only S(-)-verapamil—not R(+)-verapamil—potently induced the death of MRP1-transfected BHK-21 cells. This effect was mediated through stimulation of glutathione (GSH) efflux, resulting in a decrease in cellular glutathione content that was stronger with the S-enantiomer alone than with the racemic mixture, indicating that R(+)-verapamil functionally antagonizes the S-isomer's effect. Both enantiomers bind MRP1 with high affinity and alter leukotriene C₄ and calcein transport, but with opposing functional consequences: R(+)-verapamil behaves as an inhibitor and reverts the multidrug resistance phenotype toward vincristine, while S(-)-verapamil acts as a GSH transport stimulator that triggers selective apoptosis.

Multidrug resistance MRP1 transporter Cancer pharmacology Glutathione efflux

Plasma Protein Binding: S(-)-Verapamil Has a Higher Free Fraction (12%) Than R(+)-Verapamil (6%), Altering Pharmacokinetic Distribution

According to the FDA-approved prescribing information for verapamil hydrochloride extended-release capsules, the enantiomers exhibit stereoselective plasma protein binding [1]: R(+)-verapamil is 94% bound to plasma albumin and 92% bound to alpha-1 acid glycoprotein (AAG), while S(-)-verapamil is 88% bound to albumin and 86% bound to AAG. This translates to an approximately 2-fold difference in free fraction (12% unbound for S-verapamil vs. 6% unbound for R-verapamil considering albumin binding alone). The binding difference has been independently confirmed by affinity capillary electrophoresis studies reporting association constants (KA) of 1,844 M⁻¹ for R-(+)-verapamil versus 6.6 M⁻¹ for S-(-)-verapamil toward human serum albumin [2], representing an approximately 280-fold difference in binding affinity.

Plasma protein binding Free drug concentration Pharmacokinetic modeling

High-Impact Research and Industrial Application Scenarios for S(-)-Verapamil Based on Verified Differential Evidence


Cardiac Electrophysiology Research Requiring Selective AV Nodal Calcium Channel Blockade Without Systemic Hypotension

S(-)-verapamil is the preferred compound for ex vivo or in vivo cardiac electrophysiology studies where the experimental objective is to selectively probe L-type calcium channel function at the AV node without introducing the confounding hypotensive effects inherent to racemic verapamil or the R-enantiomer. The 20.6–21.8-fold greater negative dromotropic potency versus R(+)-verapamil , combined with the absence of significant MAP reduction at doses producing PR interval prolongation , provides a clean pharmacological window for dissecting calcium-dependent conduction mechanisms. This selectivity profile is directly relevant to antiarrhythmic drug discovery programs targeting supraventricular tachyarrhythmias where AV nodal selectivity is a desired therapeutic feature.

Drug-Drug Interaction and CYP3A4 Mechanism-Based Inactivation Modeling

For PBPK modeling and in vitro-in vivo extrapolation (IVIVE) of CYP3A4-mediated drug-drug interactions, S(-)-verapamil is the superior probe substrate/inactivator. Its 3.6-fold higher mechanism-based inactivation efficiency (kinact/KI) compared to R(+)-verapamil enables more sensitive detection of time-dependent CYP3A4 inhibition, while its lower and well-characterized oral bioavailability (20%) makes it an ideal sentinel compound for quantifying first-pass intestinal and hepatic extraction in DDI perpetrator-victim study designs. The higher in vitro unbound fraction (0.84 vs. 0.68) also simplifies the correction for nonspecific binding in microsomal incubation systems.

Targeted Apoptosis Induction in MRP1-Overexpressing Multidrug-Resistant Cancer Cells

S(-)-verapamil is uniquely suited for experimental oncology studies aiming to exploit MRP1 (ABCC1) overexpression as a cancer cell vulnerability. Only the S-enantiomer—not the R-enantiomer—potently induces apoptosis of MRP1-transfected cells through stimulation of glutathione efflux . This mechanism is of particular interest for tumors exhibiting MRP1 upregulation as a chemoresistance mechanism, including certain lung, breast, and ovarian carcinomas. Critically, use of racemic verapamil undermines this effect because R(+)-verapamil functionally antagonizes the S-isomer's GSH-depleting activity, making enantiopure S(-)-verapamil essential for this application.

Stereoselective Pharmacokinetic Studies and Enantiomer-Specific Bioanalytical Method Development

S(-)-verapamil serves as an essential reference standard for developing and validating chiral bioanalytical methods (HPLC, LC-MS/MS) used in therapeutic drug monitoring and pharmacokinetic studies of verapamil. The compound's well-defined stereoselective pharmacokinetic parameters—including oral bioavailability of 20%, plasma R:S concentration ratio of ~5:1 after oral dosing, albumin binding of 88%, and elimination half-life of 5.38 h —provide a robust benchmark for enantiomer-specific assay calibration. Furthermore, S(-)-verapamil's equal P-glycoprotein transport to R(+)-verapamil but divergent metabolism makes it a valuable tool for isolating metabolic from transporter-mediated pharmacokinetic processes in mechanistic ADME investigations.

Quote Request

Request a Quote for S(-)-Verapamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.